

An In-depth Technical Guide to the Thermodynamic Properties of Dimethyl Oxalate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Dimethyl oxalate

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This technical guide provides a comprehensive overview of the key thermodynamic properties of **dimethyl oxalate**. The information is presented in a structured format to facilitate easy reference and comparison, with detailed experimental protocols for the cited methodologies.

Core Thermodynamic and Physical Properties

Dimethyl oxalate (C₄H₆O₄, CAS No: 553-90-2) is a diester of oxalic acid with a molecular weight of 118.088 g/mol .^{[1][2]} It exists as a colorless to white crystalline solid at standard conditions.^{[1][3]}

Quantitative Thermodynamic Data

The following tables summarize the critical thermodynamic parameters for **dimethyl oxalate**, compiled from various experimental studies.

Property	Value	Units	Notes and References
Enthalpy of Formation (Solid, 298.15 K)	-756.5 ± 0.3	kJ/mol	Determined by calorimetry.[4] Another study reports -756.73 ± 0.31 kJ/mol via hydrolysis.[2]
Enthalpy of Formation (Gas, 298.15 K)	-681.3 ± 0.6	kJ/mol	Calculated from the enthalpy of formation of the solid and the sublimation enthalpy. [4] A corrected molar value of -681.5 ± 0.8 kJ/mol has also been reported.[5]
Enthalpy of Combustion (Solid, 298.15 K)	-1675.2 ± 0.63	kJ/mol	Determined by bomb calorimetry.[2]
Enthalpy of Sublimation (298.15 K)	75.2 ± 0.5	kJ/mol	A mean value obtained from calorimetric and head space analysis, correlation gas chromatography, and fusion enthalpy measurements.[4][5]
Enthalpy of Vaporization (384 K)	49.4 ± 0.2	kJ/mol	Determined from vapor pressure data. [4]
Enthalpy of Fusion	21.3 ± 0.4	kJ/mol	Measured using Differential Scanning Calorimetry (DSC).[4]

Liquid Heat Capacity (283.15 - 323.15 K)	$C_p(l) = 0.212 + 0.0044t$	J/(kmol·K)	Where t is in Celsius. [6]
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Physical Properties

Property	Value	Units	Reference(s)
Melting Point	53 - 55	°C	[1]
Boiling Point	166 - 167	°C	[1]
Vapor Pressure	1.140	mmHg at 25 °C	[3]
3	hPa at 20 °C	[1]	
Density	1.148	g/cm ³ at 54 °C	[7]

Vapor Pressure Data (Antoine Equation)

The vapor pressure of **dimethyl oxalate** can be described by the Antoine equation: $\log_{10}(P) = A - (B / (T + C))$, where P is the vapor pressure in bar and T is the temperature in Kelvin.

Temperature Range (K)	A	B	C	Reference
293 to 436.5	5.04585	1994.334	-41.204	[8][9]

Experimental Protocols

Detailed methodologies for determining the key thermodynamic properties of **dimethyl oxalate** are outlined below. These protocols are synthesized from established procedures for solid organic compounds.

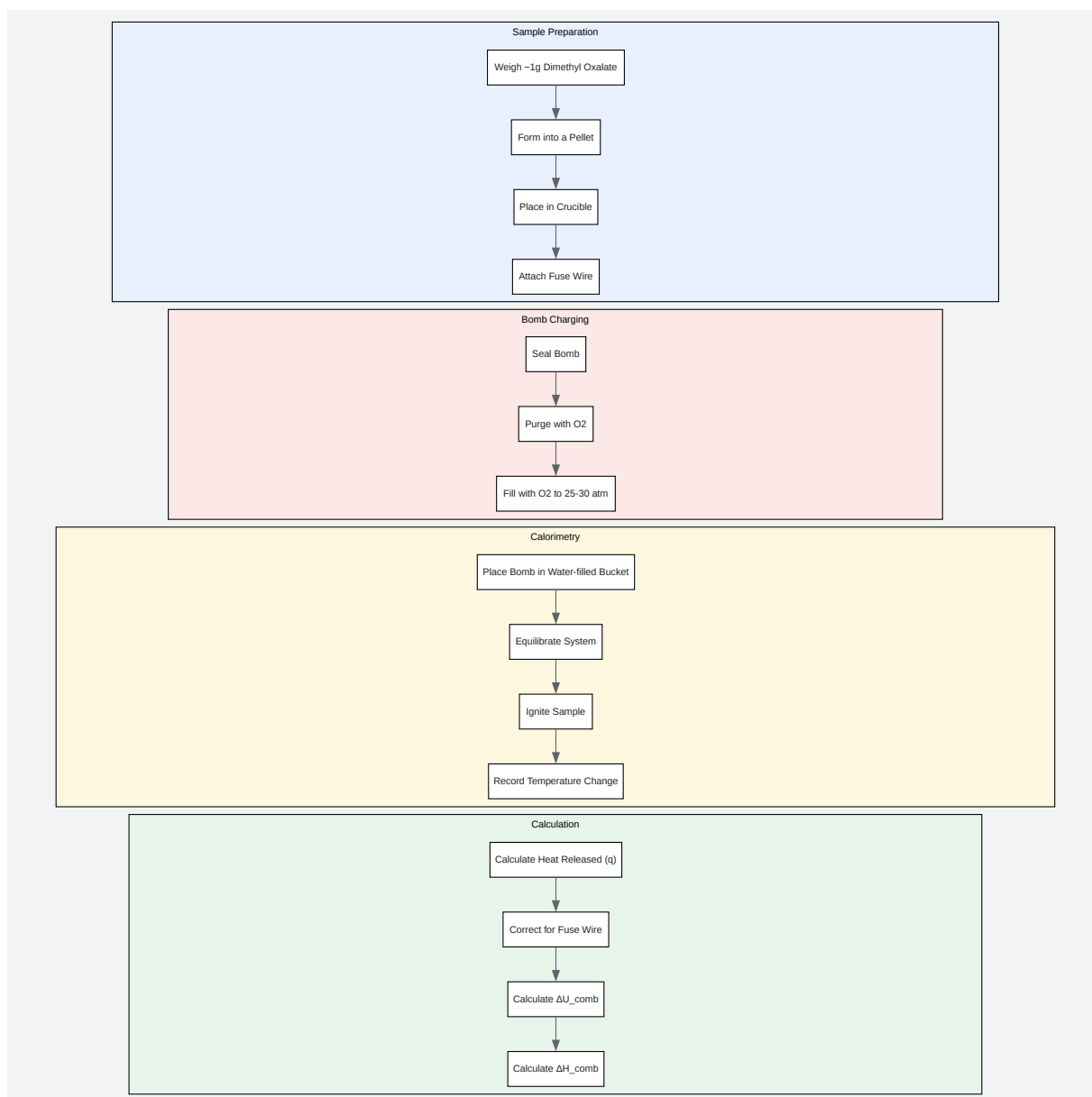
Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion is determined using a bomb calorimeter, which measures the heat released during complete combustion under constant volume conditions.

Methodology:

- Sample Preparation:
 - A pellet of approximately 1 gram of high-purity **dimethyl oxalate** is accurately weighed.
[10]
 - The pellet is placed in a quartz crucible within the bomb calorimeter.[6]
 - A known length of fuse wire is attached to the electrodes, making contact with the sample pellet.[10][11]
- Bomb Assembly and Charging:
 - The bomb is sealed and flushed with pure oxygen to purge any atmospheric nitrogen.[10]
 - The bomb is then filled with pure oxygen to a pressure of approximately 25-30 atm.[6][10][11]
- Calorimeter Setup:
 - The sealed bomb is placed in the calorimeter bucket, which is filled with a precise mass (e.g., 2000 g) of distilled water.[11][12]
 - The calorimeter lid, equipped with a stirrer and a high-precision thermometer, is secured.
- Combustion and Data Acquisition:
 - The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.
 - The sample is ignited by passing an electric current through the fuse wire.[6]
 - The temperature of the water is recorded at regular intervals until a stable maximum temperature is reached.[11]
- Calculation:

- The heat capacity of the calorimeter system is first determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.[\[13\]](#)
- The heat released by the combustion of **dimethyl oxalate** is calculated from the observed temperature change and the heat capacity of the calorimeter.
- Corrections are made for the heat of combustion of the fuse wire.[\[13\]](#)
- The enthalpy of combustion at constant volume (ΔU) is converted to the enthalpy of combustion at constant pressure (ΔH) using the ideal gas law.[\[12\]](#)



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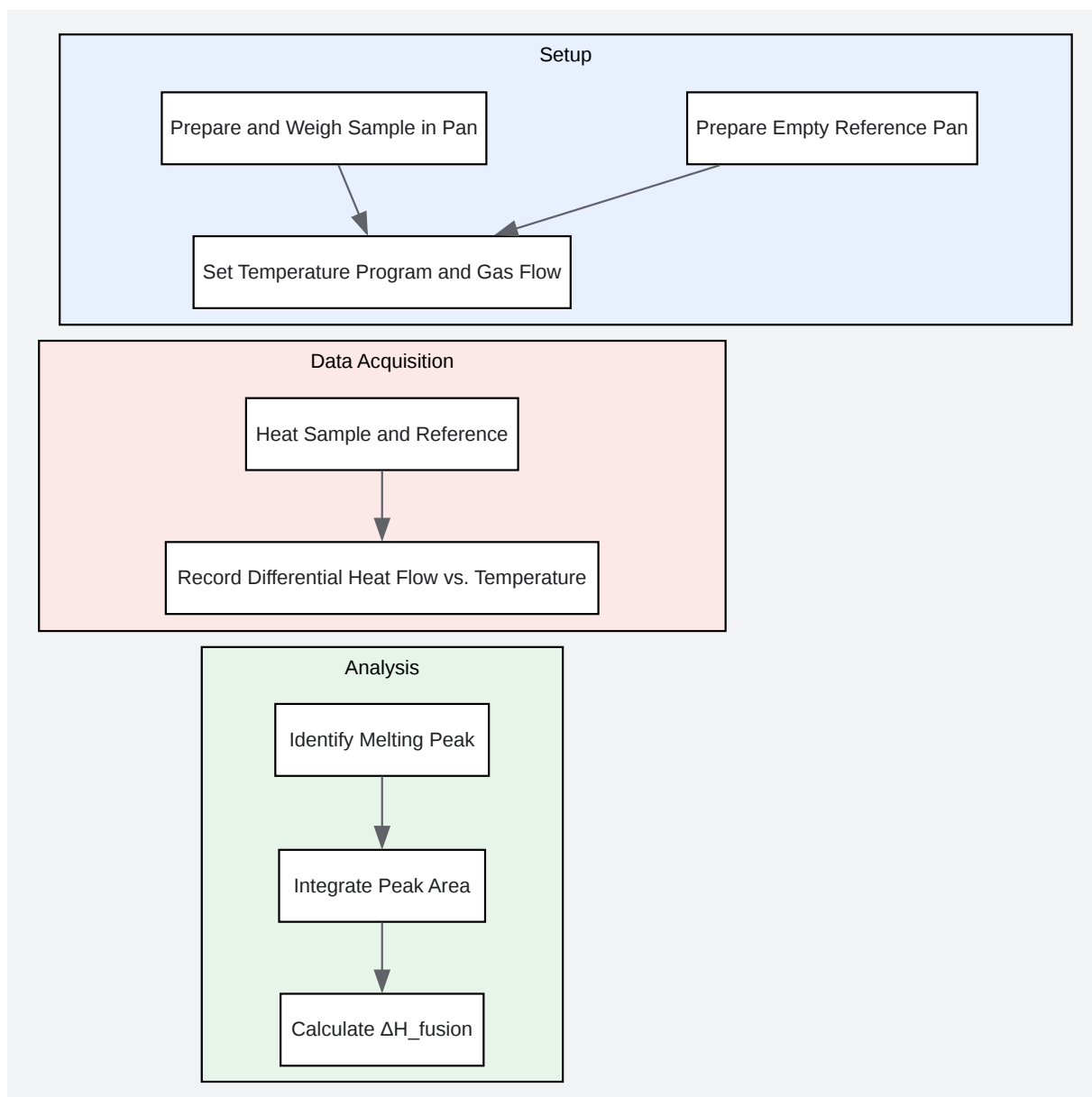
Workflow for Bomb Calorimetry.

Determination of Enthalpy of Fusion via Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of the enthalpy of phase transitions.

Methodology:

- Sample Preparation:
 - A small, accurately weighed sample of **dimethyl oxalate** (typically 1-5 mg) is placed in an aluminum DSC pan.
 - The pan is hermetically sealed.
- Instrument Setup:
 - An empty, sealed aluminum pan is used as a reference.
 - The instrument is purged with an inert gas (e.g., nitrogen) to provide a stable atmosphere.
 - A temperature program is set, typically involving a heating ramp (e.g., 10 °C/min) that encompasses the melting point of **dimethyl oxalate**.
- Data Acquisition:
 - The sample and reference are heated according to the temperature program.
 - The differential heat flow between the sample and the reference is recorded as a function of temperature.
- Data Analysis:
 - The resulting thermogram will show an endothermic peak corresponding to the melting of **dimethyl oxalate**.
 - The area under this peak is integrated to determine the enthalpy of fusion (ΔH_{fus}).
 - The instrument is calibrated using a standard with a known melting point and enthalpy of fusion, such as indium.^[4]



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Workflow for Differential Scanning Calorimetry.

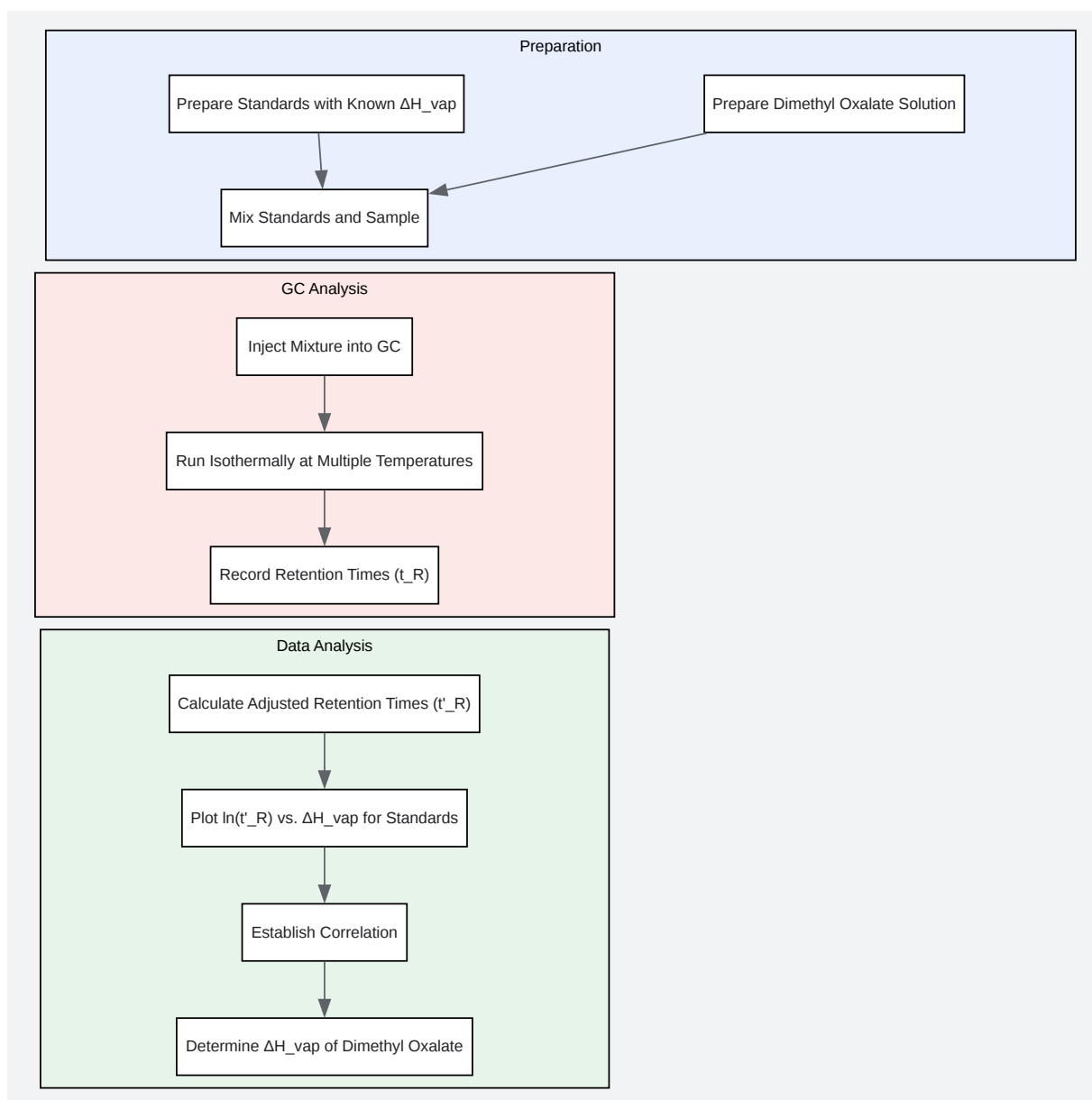
Determination of Enthalpy of Vaporization via Correlation Gas Chromatography

Correlation gas chromatography is a technique used to determine the vaporization enthalpy of a compound by relating its retention time to the known vaporization enthalpies of a series of standards.

Methodology:

- Standard and Sample Preparation:
 - A series of standard compounds with well-established vaporization enthalpies (e.g., n-alkanes) are selected.
 - A solution containing the standards and **dimethyl oxalate** is prepared in a suitable solvent.
- Gas Chromatography (GC) Setup:
 - A gas chromatograph equipped with a capillary column (e.g., DB-5MS) is used.[\[4\]](#)
 - The instrument is operated isothermally at several different temperatures.[\[14\]](#)
 - Helium is typically used as the carrier gas.[\[4\]](#)[\[14\]](#)
- Data Acquisition:
 - The mixed solution is injected into the GC at each isothermal temperature.
 - The retention times for each standard and for **dimethyl oxalate** are recorded.
 - The retention time of a non-retained compound (e.g., methane or the solvent) is also measured to calculate the adjusted retention times.[\[14\]](#)
- Data Analysis:
 - A correlation is established between the natural logarithm of the adjusted retention times of the standards and their known vaporization enthalpies at each temperature.
 - The vaporization enthalpy of **dimethyl oxalate** is then determined from its retention time using this correlation.

- By performing the experiment at multiple temperatures, the temperature dependence of the vaporization enthalpy can also be investigated.



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Workflow for Correlation Gas Chromatography.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Thermodynamic Properties of Dimethyl Oxalate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b050477#thermodynamic-properties-of-dimethyl-oxalate]

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